trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene
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Overview
Description
trans-5, 6-Dihydro-5, 6-dihydroxy-7, 12-dimethylbenz[a]anthracene, also known as trans-dmba-5, 6-dihydrodiol, belongs to the class of organic compounds known as phenanthrenes and derivatives. These are polycyclic compounds containing a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene. trans-5, 6-Dihydro-5, 6-dihydroxy-7, 12-dimethylbenz[a]anthracene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, trans-5, 6-dihydro-5, 6-dihydroxy-7, 12-dimethylbenz[a]anthracene is primarily located in the membrane (predicted from logP).
Trans-5,6-Dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene is a member of phenanthrenes.
Scientific Research Applications
Metabolism Studies
Studies have shown that Mycobacterium vanbaalenii PYR-1 can degrade 7,12-dimethylbenz[a]anthracene (DMBA), a carcinogenic polycyclic aromatic hydrocarbon, resulting in various metabolites including trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a]anthracene ((Moody et al., 2003)). This research enhances our understanding of microbial degradation processes for carcinogenic substances.
Enzymatic Conversion
Rat liver microsomal fractions and homogenates can enzymatically convert certain epoxides to trans-5,6-dihydro-5,6-dihydroxy-7,12-dimethylbenz[a] anthracene, revealing insights into metabolic pathways and detoxification mechanisms in mammals ((Sims, 1973)).
Tumor Initiation Studies
The trans-5,6-dihydrodiol of 7,12-dimethylbenz(a)anthracene is notably inactive as a skin tumor initiator in mice, contributing to the understanding of the carcinogenicity of different DMBA metabolites ((Slaga et al., 1979)).
Stereoselective Metabolism
The stereoselective metabolism of 7,12-dimethylbenz[a]anthracene by rat liver microsomes results in specific enantiomers of trans-5,6-dihydrodiol, providing valuable data on the influence of molecular structure on metabolic pathways ((Yang & Fu, 1984)).
Comparative Metabolism
Comparative experiments have demonstrated that Syrian hamster liver homogenates metabolize 7,12-dimethylbenz(a)anthracene more extensively than rat and mouse liver preparations, indicating species-specific differences in xenobiotic metabolism ((Gentil et al., 1974)).
Chemical Oxidation Studies
Chemical oxidation of 7,12-dimethylbenz[a]anthracene results in various dihydrodiols, including this compound, offering insights into the formation of carcinogenic intermediates ((Tierney et al., 1978)).
Chiral Separation and Analysis
The chiral separation and analysis of 7,12-dimethylbenz[a]anthracene derivatives, including trans-5,6-dihydrodiol, have been conducted using high-performance liquid chromatography, which is crucial for understanding the stereoselective aspects of carcinogenesis ((Yang & Weems, 1984)).
Carcinogenicity and Mutagenesis
Studies on the induction of malignant transformation and mutagenesis by dihydrodiols derived from 7,12-dimethylbenz[a]anthracene provide vital information on the cancer-causing potential of these compounds ((Marquardt et al., 1978)).
Properties
Molecular Formula |
C20H18O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(5S,6S)-7,12-dimethyl-5,6-dihydrobenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C20H18O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10,19-22H,1-2H3/t19-,20-/m0/s1 |
InChI Key |
SGVWCDYKBWRHKJ-PMACEKPBSA-N |
Isomeric SMILES |
CC1=C2[C@@H]([C@H](C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)O)O |
SMILES |
CC1=C2C(C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)O)O |
Canonical SMILES |
CC1=C2C(C(C3=CC=CC=C3C2=C(C4=CC=CC=C14)C)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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